![molecular formula C15H19NO3 B7479464 4-(1-Boc-3-azetidinyl)benzaldehyde](/img/structure/B7479464.png)
4-(1-Boc-3-azetidinyl)benzaldehyde
Overview
Description
4-(1-Boc-3-azetidinyl)benzaldehyde is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of benzaldehyde and contains a Boc-protected azetidine ring. The Boc group is a commonly used protecting group in organic synthesis, which makes this compound useful in various research applications.
Mechanism of Action
The mechanism of action of 4-(1-Boc-3-azetidinyl)benzaldehyde is not well understood, but it is believed to act as a reactive intermediate in organic reactions. The azetidine ring provides a unique three-dimensional structure that can be used to control the stereochemistry of reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(1-Boc-3-azetidinyl)benzaldehyde. However, studies have shown that this compound can be used to prepare chiral compounds with potential biological activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1-Boc-3-azetidinyl)benzaldehyde in lab experiments is its versatility in organic synthesis. This compound can be used as a building block for the preparation of various functionalized materials and chiral compounds. However, one limitation of using this compound is its cost, as it is relatively expensive compared to other commonly used reagents.
Future Directions
There are several future directions for research on 4-(1-Boc-3-azetidinyl)benzaldehyde. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Additionally, the biological activity of compounds derived from 4-(1-Boc-3-azetidinyl)benzaldehyde could be investigated further to identify potential drug candidates.
Scientific Research Applications
4-(1-Boc-3-azetidinyl)benzaldehyde has been used in various scientific research applications, including the synthesis of novel compounds for drug discovery, as a chiral auxiliary in asymmetric synthesis, and as a building block for the preparation of functionalized materials.
properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHOHARHPNOYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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